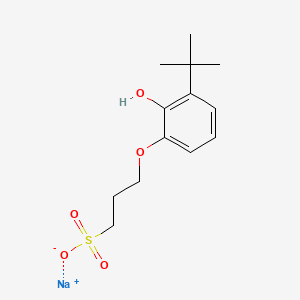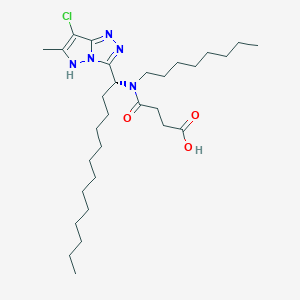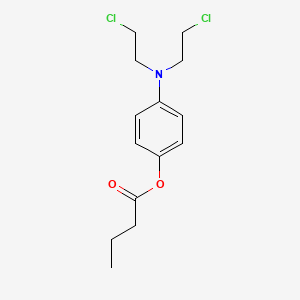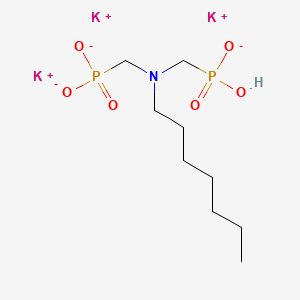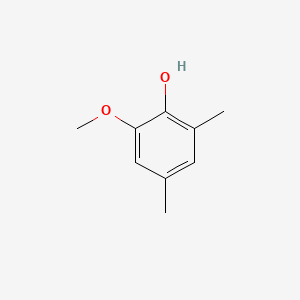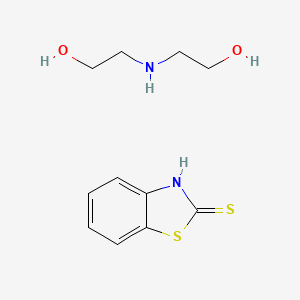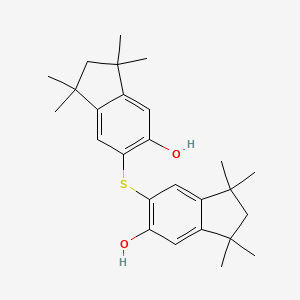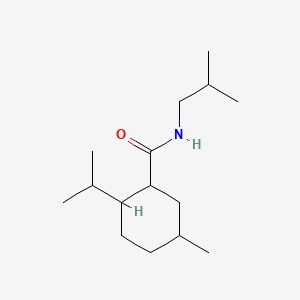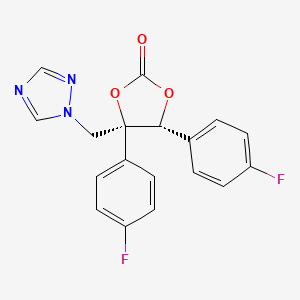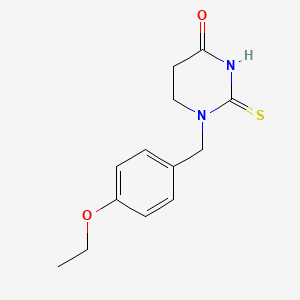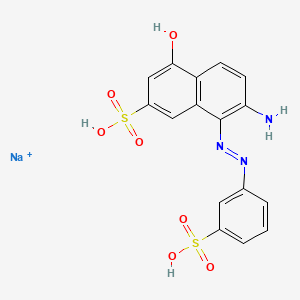
7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt is an organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its complex structure, which includes both amino and hydroxyl functional groups, as well as azo and sulphonic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt typically involves multiple steps. The process often starts with the diazotization of an aromatic amine, followed by azo coupling with a naphthalene derivative. The reaction conditions usually require acidic or basic environments, depending on the specific steps involved.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulphonic acid group can participate in substitution reactions, often leading to the formation of sulphonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like chlorosulphonic acid can be used for sulphonation reactions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines resulting from the reduction of the azo group.
Substitution: Sulphonamide derivatives formed through substitution reactions.
Scientific Research Applications
7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye for staining and as an indicator in various chemical reactions.
Biology: Employed in histological staining to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its ability to form strong interactions with various substrates. The azo group allows for the formation of stable complexes with metals and other compounds, while the sulphonic acid group enhances solubility in aqueous environments. These properties make it effective in applications such as staining and dyeing, where strong and stable coloration is required.
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-4-hydroxy-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid
- 4-Amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt
Uniqueness
Compared to similar compounds, 7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water and strong binding affinity make it particularly useful in applications requiring stable and vivid coloration.
Properties
CAS No. |
93918-38-8 |
|---|---|
Molecular Formula |
C16H13N3NaO7S2+ |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
sodium;7-amino-4-hydroxy-8-[(3-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H13N3O7S2.Na/c17-14-5-4-12-13(7-11(8-15(12)20)28(24,25)26)16(14)19-18-9-2-1-3-10(6-9)27(21,22)23;/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26);/q;+1 |
InChI Key |
LRHLPELJUIXZKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


